tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a methanesulfonyloxy group, and a 3,4-dihydro-2H-1-benzopyran moiety. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and materials science. Its molecular formula is C16H23NO6S, and it has a molecular weight of approximately 357.42 g/mol .
Common reagents for these reactions include strong nucleophiles for substitution and oxidizing/reducing agents for redox processes. The specific outcome of these reactions depends on the reagents and conditions employed .
Research indicates that tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate exhibits various biological activities. It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects. The mechanism of action may involve interactions with specific molecular targets within biological pathways, although detailed studies are still required to fully elucidate these mechanisms .
The synthesis of this compound typically involves the following steps:
Industrial methods may utilize automated reactors and continuous flow processes to enhance efficiency and reduce waste during production .
tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate has several notable applications:
Interaction studies of this compound focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding the compound's behavior in different chemical environments and its potential applications in drug design. Additionally, investigations into its interaction with biological targets are crucial for assessing its therapeutic potential .
Several compounds share structural similarities with tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate:
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| tert-butyl N-{3-(methanesulfonyloxy)methyl}-3,4-dihydro-2H-chromen-3-yl}carbamate | C16H23NO6S | High |
| tert-butyl 3-(methylsulfonyl)oxy)-1-azetanecarboxylate | C10H17NO3 | Moderate |
| tert-butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | Moderate |
| tert-butyl (4-methoxyphenyl)prop-2-enoyl]carbamate | C15H19NO3 | Moderate |
The uniqueness of tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate lies in its specific structural features, particularly the combination of the methanesulfonyloxy group with the benzopyran framework. This configuration enhances its reactivity profile and potential biological activity compared to similar compounds .